1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone
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Overview
Description
1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone is an organic compound with the molecular formula C18H14O2 and a molecular weight of 262.31 g/mol . It is also known by several synonyms, including 1,2-bis(4-methylcarbonylphenyl)acetylene and 4,4’-diacetyldiphenylacetylene . This compound is characterized by its yellow to off-white solid appearance and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone can be synthesized through a series of chemical reactions involving the coupling of acetylene derivatives with aromatic ketones. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, with the use of a base such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone involves its interaction with various molecular targets and pathways. The compound’s acetylene and ketone functional groups allow it to participate in a range of chemical reactions, influencing its biological and chemical activities . For example, its ability to undergo electrophilic aromatic substitution makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,1’-[(E)-1,2-Ethenediyldi-4,1-phenylene]diethanone: Similar in structure but with an ethenediyl linkage instead of an ethyne linkage.
1,1’-[Ethyne-1,2-diylbis(4-butylbenzene)]: Similar in structure but with butyl groups instead of ethanone groups.
Properties
Molecular Formula |
C18H14O2 |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-[4-[2-(4-acetylphenyl)ethynyl]phenyl]ethanone |
InChI |
InChI=1S/C18H14O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,1-2H3 |
InChI Key |
KIMMSYNNXRKRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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